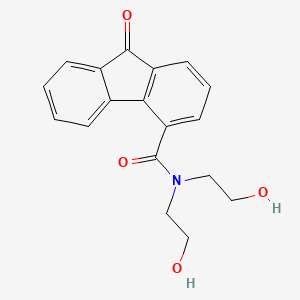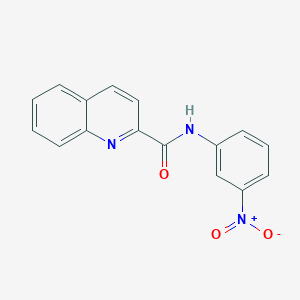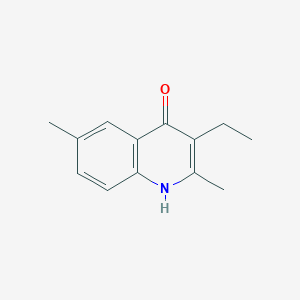![molecular formula C23H25N3O B5622931 2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5622931.png)
2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives and their coordination complexes offers insights into the chemical synthesis methodologies applicable to compounds similar to the one . Such compounds are synthesized and characterized by various spectroscopic techniques, including infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), leading to the formation of coordination complexes with metals like Co(II) and Cu(II) through specific coordination sites involving amide O and pyrazole N atoms (Chkirate et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrazole-acetamide derivatives is elucidated using single-crystal X-ray crystallography, revealing complex coordination geometries and supramolecular architectures. Such detailed structural analysis is crucial for understanding the intricate molecular arrangements and interactions within these compounds, providing a foundation for further chemical and physical property explorations (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can be complex, involving various hydrogen bonding interactions and coordination geometries that influence their overall chemical behavior. The antioxidant activity demonstrated by these compounds highlights their reactive nature and potential for various chemical applications, underscoring the importance of understanding their fundamental chemical properties (Chkirate et al., 2019).
Physical Properties Analysis
While specific physical properties such as melting point, solubility, and crystalline structure are not detailed in the available literature, these properties are generally influenced by the molecular structure and chemical composition of the compound. Techniques like crystallography and spectroscopy can provide insights into the physical characteristics that define the compound's state, stability, and behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different chemical agents, stability under various conditions, and potential for forming coordination complexes, are pivotal in understanding the compound's behavior in chemical reactions. The synthesis and characterization of pyrazole-acetamide derivatives highlight the diverse chemical properties these compounds can exhibit, such as significant antioxidant activity, showcasing their potential in various chemical and possibly pharmacological applications (Chkirate et al., 2019).
properties
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-25(15-17-14-24-26(2)16-17)23(27)13-22-20-9-5-3-7-18(20)11-12-19-8-4-6-10-21(19)22/h3-10,14,16,22H,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKVVJSZPKKGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CC2C3=CC=CC=C3CCC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5622857.png)
![N-(4-methylphenyl)-N-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5622861.png)
![(3R*,4R*)-1-[(4-fluoro-3-methylphenyl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5622862.png)




![5-chloro-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5622904.png)
![4-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}-1,3-dimethylpiperazin-2-one](/img/structure/B5622908.png)

![7-{1-cyclohexyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}tetrazolo[1,5-a]pyridine](/img/structure/B5622919.png)
![1-[(4-bromophenoxy)acetyl]azepane](/img/structure/B5622928.png)
![N-{[5-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5622938.png)
